molecular formula C17H17NO4S3 B2716433 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034477-95-5

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2716433
CAS No.: 2034477-95-5
M. Wt: 395.51
InChI Key: MPYXHHXSERAPFB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C17H17NO4S3 and a molecular weight of 395.5 g/mol . This sulfonamide derivative features a unique structure with a hydroxyethyl group substituted with two thiophene rings, contributing to its potential as a versatile building block in scientific research . In the field of chemistry, it serves as a key intermediate for the synthesis of more complex molecules, allowing researchers to explore novel chemical spaces . Its structural characteristics also make it a candidate for investigation in biology, where it may be studied for its potential as an enzyme inhibitor or receptor modulator . The mechanism of action for such compounds typically involves interaction with specific molecular targets, potentially inhibiting enzymes by binding to their active sites or modulating receptor activity, thereby influencing cellular signaling pathways . Researchers are also exploring the potential of similar sulfonamide derivatives for their anti-inflammatory and anticancer properties in medicinal chemistry research . The presence of the thiophene rings can enhance binding characteristics, making it a compound of interest for structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S3/c1-22-13-6-2-3-7-14(13)25(20,21)18-12-17(19,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,18-19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYXHHXSERAPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamides, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Key Substituents Biological Activity Notes Solubility (Inferred) Synthesis Method Reference ID
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide Di(thiophen-2-yl)ethyl, 2-methoxybenzenesulfonamide Not reported (analogues show antimicrobial activity) Moderate (hydroxyethyl enhances polarity) Likely via nucleophilic substitution or coupling
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl Structural studies only; sulfonamides generally bioactive Low (alkyl chain increases lipophilicity) Nucleophilic substitution
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide Benzyl, 2-methoxyphenyl Biologically active (antimicrobial/antitumor) Low (benzyl enhances lipophilicity) Nucleophilic substitution
Mn(II) Complex of 4[(4,6-Dimethylamino-2-hydroxy-benzylidene)amino]-N-thiazole-2-ylbenzenesulphonamide Thiazole, benzylideneamino Enhanced bioactivity via metal coordination Low (metal complex reduces solubility) Schiff base condensation
5-(6-Chloro-8-(((2-ethylpyridin-4-yl)methyl)amino)-2-methylimidazo[1,2-b]pyridazin-3-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzenesulfonamide Imidazo[1,2-b]pyridazine, dimethylaminoethyl PI4KB inhibitor (IC₅₀ < 10 nM) Moderate (polar dimethylamino group) General procedure C (coupling)
N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Thiophen-2-yl ethoxy, tetrahydronaphthalene Not reported (thiophene enhances binding) Low (aromatic and alkyl chains) Multi-step organic synthesis

Key Observations:

Substituent Impact on Bioactivity :

  • Thiophene-containing derivatives (e.g., the target compound and ’s N-propyl analogue) may exhibit enhanced binding to hydrophobic enzyme pockets or receptors via π-π interactions .
  • The 2-methoxy group in the target compound and ’s PI4KB inhibitor likely increases electron density, stabilizing interactions with catalytic residues in enzymes .

Solubility and Lipophilicity :

  • The hydroxyethyl group in the target compound improves solubility compared to purely alkyl/aryl-substituted analogues (e.g., ) .
  • Bulky substituents (e.g., benzyl in ) reduce solubility but may enhance membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely parallels ’s methods, involving nucleophilic substitution of benzenesulfonyl chloride with a di(thiophen-2-yl)ethanolamine intermediate, followed by purification via silica gel chromatography .

Structural Diversity and Target Specificity: ’s imidazo[1,2-b]pyridazine derivative demonstrates that heterocyclic extensions to the sulfonamide core can yield potent enzyme inhibitors (IC₅₀ < 10 nM) .

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

It consists of a methoxybenzenesulfonamide backbone with a hydroxyethyl group substituted with two thiophene rings. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with a methoxybenzene sulfonamide structure have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro assays demonstrated that these compounds can effectively disrupt microtubule formation and block the cell cycle at the G2/M phase, leading to reduced cell proliferation in various cancer cell lines .

The mechanism of action for sulfonamide derivatives often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, some derivatives have been shown to inhibit lipoxygenases (LOXs), which are involved in inflammatory processes and cancer progression. Inhibition of LOXs leads to decreased production of bioactive eicosanoids, thereby reducing tumor growth and metastasis .

Case Studies

  • In Vitro Studies : A derivative similar to this compound was evaluated against the NCI 60 human tumor cell line panel. The compound exhibited significant cytotoxicity with a GI50 value in the nanomolar range, indicating potent anticancer activity .
  • In Vivo Studies : In a mouse model of melanoma (B16F10 xenograft), compounds with similar structures demonstrated strong antitumor effects at low doses without significant toxicity. These studies suggest that such compounds could serve as effective therapeutic agents in cancer treatment .
  • Selectivity and Safety : The selectivity of these compounds towards cancer cells over normal cells is crucial for their therapeutic application. Studies indicate that modifications in the chemical structure can enhance selectivity while minimizing side effects associated with conventional chemotherapeutics .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key parameters include:

  • Absorption : The presence of methoxy and hydroxyl groups may enhance solubility and absorption.
  • Distribution : Lipophilicity due to thiophene rings may influence tissue distribution.
  • Metabolism : Cytochrome P450 enzymes may play a role in the metabolism of this compound.
  • Excretion : Understanding renal clearance is crucial for assessing potential toxicity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tubulin polymerization
AntiinflammatoryLOX inhibition leading to reduced eicosanoids
CytotoxicityGI50 values in nanomolar range
In Vivo EfficacyStrong antitumor activity in xenograft models

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution or condensation reactions, using solvents like dichloromethane or dimethylformamide (DMF) under inert atmospheres .
  • Step 2 : Sulfonamide coupling using 2-methoxybenzenesulfonyl chloride, catalyzed by triethylamine to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with purity confirmed by HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, particularly distinguishing thiophene ring protons (δ 6.8–7.2 ppm) and the sulfonamide NH proton (δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 438.08 for C18_{18}H17_{17}NO4_4S3_3) .
  • X-ray Crystallography : SHELX software (if crystals are obtainable) resolves bond angles and torsional strain in the hydroxyethyl-thiophene moiety .

Q. How do solvent polarity and temperature influence reaction yields during synthesis?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide coupling, while temperatures >80°C risk thiophene ring decomposition. Yield optimization requires balancing these factors, with typical yields ranging 60–75% .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effect lowers LUMO energy (-1.8 eV), enhancing electrophilicity at the sulfonamide group .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, critical for understanding bioavailability .

Q. How can structural modifications resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging 8–32 µg/mL) may arise from substituent effects. Replacing the methoxy group with electron-withdrawing groups (e.g., -NO2_2) improves binding to bacterial dihydropteroate synthase, validated via isothermal titration calorimetry (ITC) .
  • Orthogonal Assays : Combine enzyme inhibition assays with cellular uptake studies (e.g., fluorescence microscopy) to distinguish intrinsic activity from bioavailability limitations .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

  • Enzyme Inhibition : The sulfonamide group chelates Zn2+^{2+} in carbonic anhydrase isoforms (e.g., CA-IX), confirmed via X-ray crystallography and inhibition constants (Ki_i = 12 nM) .
  • Receptor Binding : Thiophene rings engage in π-π stacking with hydrophobic pockets in kinase targets (e.g., EGFR), as shown by molecular docking and surface plasmon resonance (SPR) .

Q. How do crystallographic data inform polymorphism or stability under physiological conditions?

  • Polymorph Screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms (melting points: 145–152°C).
  • Hygroscopicity Tests : Dynamic vapor sorption (DVS) reveals <1% weight gain at 75% RH, indicating suitability for solid-dose formulations .

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